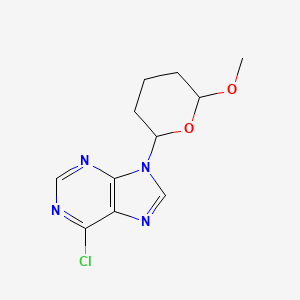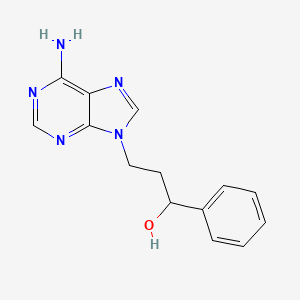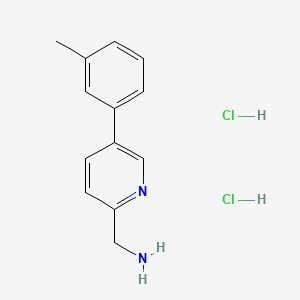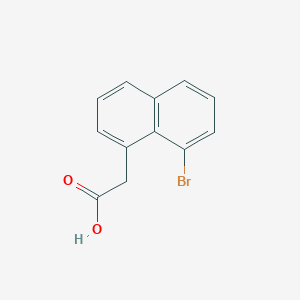
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2. This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then subjected to chlorination using thionyl chloride to form the carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Naphthoquinones: from oxidation reactions.
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
- 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
- 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid
- 2-Naphthalenecarbonyl chloride, 8-(trifluoromethoxy)-
Uniqueness: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is unique due to the specific positioning of the trifluoromethoxy group and the carbonyl chloride group on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H6ClF3O2 |
|---|---|
Peso molecular |
274.62 g/mol |
Nombre IUPAC |
8-(trifluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)8-5-1-3-7-4-2-6-9(10(7)8)18-12(14,15)16/h1-6H |
Clave InChI |
JYKNWXBROUHVIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)

![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)









![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)

